![molecular formula C21H21N3O4 B2495557 N1-(3-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898435-61-5](/img/structure/B2495557.png)

N1-(3-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

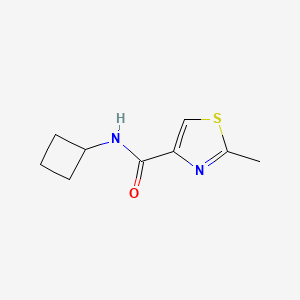

The synthesis of similar complex molecules often involves multistep reactions, starting from simpler precursors. For example, a study details the synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes mediated by SnCl4 in moderate to good yields. This process showcases the intricate steps and conditions necessary to construct complex heterocyclic compounds (Porashar et al., 2022).

Molecular Structure Analysis

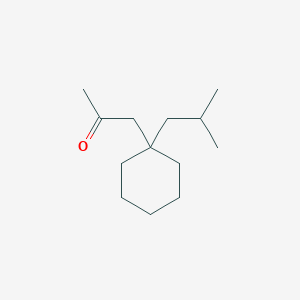

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, 4-methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one was isolated and its structure was elucidated using UV, IR, HRESIMS, and 1D and 2D-NMR spectroscopy, highlighting the diverse analytical methods required to determine complex molecular structures (Tanjung et al., 2017).

Chemical Reactions and Properties

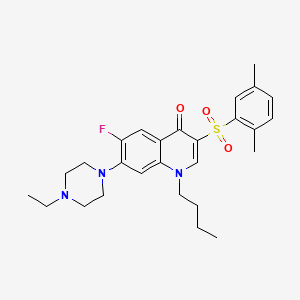

Complex organic molecules like N1-(3-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide often exhibit unique reactivity patterns due to their structural features. For example, the oxidation of pyrrolo[3,2,1-ij]quinoline-1,2-diones with m-chloroperbenzoic acid yields 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones, demonstrating specific chemical transformations these compounds can undergo (Medvedeva et al., 2022).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. For instance, polymorphic modifications of similar compounds can reveal insights into their diuretic properties and potential as hypertension remedies, affecting their solubility and bioavailability (Shishkina et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, stability under various conditions, and potential for forming derivatives, are essential for applications in synthesis and material science. The transformation of certain pyrroloquinoline oximes in polyphosphoric acid to their corresponding derivatives illustrates the compound's chemical versatility and potential for generating novel structures with unique properties (Tolkunov et al., 2004).

Wissenschaftliche Forschungsanwendungen

Polymorphic Modifications

The compound 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a variant closely related to the queried chemical, exhibits strong diuretic properties, suggesting potential applications in hypertension treatment. Two polymorphic modifications of this compound have been identified, differing in crystal packing and organization levels, which may influence its bioavailability and efficacy (Shishkina et al., 2018).

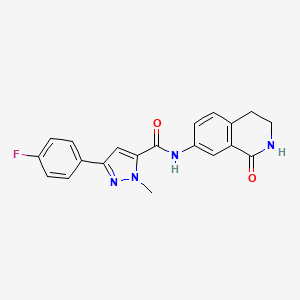

Antiplasmodial and Antifungal Activity

A study on the synthesis of functionalized aminoquinolines, including variants structurally similar to the queried compound, reported moderate micromolar potency against a chloroquine-sensitive strain of Plasmodium falciparum. This suggests potential applications in malaria treatment. Some derivatives also demonstrated antifungal activity against Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).

GABAA/Benzodiazepine Receptor Activity

Imidazo[1,5-a]quinoxaline amides and carbamates, structurally related to the compound of interest, have been shown to bind with high affinity to the GABAA/benzodiazepine receptor. These compounds demonstrate a wide range of intrinsic efficacies, which could indicate potential for development into therapeutic agents acting through these receptors (Tenbrink et al., 1994).

Anticancer Activity

Research into novel synthetic makaluvamine analogues, which share a quinoline core with the queried compound, revealed that these compounds exhibit potent in vitro and in vivo anticancer activity. The most effective compound in this study induced apoptosis and inhibited cell growth in breast cancer cell lines, suggesting a potential pathway for the development of new anticancer agents (Wang et al., 2009).

Oxidative Stress Imaging

A mononuclear Mn(II) complex with a ligand containing redox-active quinol subunits, related to the chemical structure of interest, was found to substantially improve the relaxivity response to H2O2. This suggests potential applications in noninvasively monitoring oxidative stress in vivo, which is crucial for diagnosing and treating a variety of health disorders (Yu et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-28-17-4-2-3-13(9-17)12-22-20(26)21(27)23-16-10-14-5-6-18(25)24-8-7-15(11-16)19(14)24/h2-4,9-11H,5-8,12H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGBNYITNLTJDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [4-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2495479.png)

![[(3,5-Dichlorophenyl)phenylmethyl]piperazine](/img/structure/B2495481.png)

![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495482.png)

![6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2495483.png)

![N,N-diethyl-5-{5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine](/img/structure/B2495492.png)

![Methyl 3-[(4-chlorophenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2495494.png)